APS-2-79 hydrochloride

描述

APS-2-79 盐酸盐是一种化学化合物,以其作为丝裂原活化蛋白激酶拮抗剂的作用而闻名。 它通过拮抗 RAF 异二聚体形成和丝裂原活化蛋白激酶激酶结合的 Ras 抑制剂的磷酸化和活化所需的构象变化,调节 Ras 抑制剂依赖的丝裂原活化蛋白激酶信号传导 .

准备方法

APS-2-79 盐酸盐的合成涉及多个步骤。关键的合成路线包括形成喹唑啉核心,然后引入二甲氧基和苯氧基。反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

科学研究应用

The biological activity of APS-2-79 hydrochloride is centered on its antagonistic effects on KSR and MEK signaling pathways. By inhibiting KSR, it effectively reduces MEK phosphorylation, which is a critical step in the MAPK signaling pathway. This inhibition has implications for various cellular processes, including proliferation and survival in cancer cells. Notably, APS-2-79 does not exhibit direct activity against other closely related kinases such as BRAF or CRAF, highlighting its specificity for KSR .

Applications in Cancer Therapy

- Enhancement of MEK Inhibitors : APS-2-79 has been shown to increase the potency of several MEK inhibitors specifically within Ras-mutant cell lines by antagonizing negative feedback signaling. This suggests that targeting KSR can improve the efficacy of current MAPK inhibitors, making it a promising strategy for overcoming resistance in Ras-driven cancers .

- Combination Therapy : Research indicates that APS-2-79 may be particularly effective when combined with other cancer therapies. For instance, it has been observed to synergize with trametinib (a MEK inhibitor) in KRAS mutant cell lines, enhancing the overall therapeutic effect .

- Modulation of MAPK Signaling : Studies utilizing cell-based reconstitution systems have demonstrated that APS-2-79 can suppress KSR-stimulated MEK and ERK phosphorylation, indicating its potential to modulate MAPK signaling effectively .

Structural Insights

Structural analyses using X-ray crystallography have provided insights into the binding dynamics between APS-2-79 and KSR. The compound engages distinct regions in KSR, stabilizing an inactive state that prevents downstream signaling activation. This selective targeting minimizes off-target effects, which is crucial for therapeutic applications .

Comparative Analysis with Other Compounds

To illustrate the unique features of this compound compared to other compounds targeting similar pathways, a comparative table is presented below:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| APS-2-79 | Inhibits KSR; stabilizes inactive state | ~120 nM | Selective for KSR; enhances efficacy of MEK inhibitors |

| APS-3-77 | Inhibits KSR but less potent | >10,000 nM | Dimethyl substitution leads to inactivity |

| ASC24 | ATP-competitive binder of KSR | Not specified | Different binding mode compared to APS-2-79 |

| PD184352 | Inhibitor of MAPK/ERK signaling | 30 nM | Targets different components within the pathway |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that APS-2-79 treatment caused a twofold enhancement in cell viability response to trametinib in Ras-mutant cell lines such as HCT-116 and A549 but not in BRAF mutant cell lines . This specificity underscores the potential utility of APS-2-79 in targeted therapies.

- Synergistic Effects : Research findings indicate that combination analysis revealed that APS-2-79 synergizes with trametinib specifically in KRAS mutant cell lines, suggesting a mechanism where co-modulation of KSR enhances therapeutic outcomes .

- Selectivity Profile : Direct-binding assays confirmed that APS-2-79 lacks activity against other closely related kinases like BRAF or CRAF, reinforcing its role as a selective inhibitor that minimizes potential side effects associated with broader-spectrum kinase inhibitors .

作用机制

APS-2-79 盐酸盐通过稳定 Ras 抑制剂的非活性状态发挥作用,从而抑制致癌性 Ras 信号传导。该化合物以 120 纳摩尔的抑制浓度结合到 Ras 抑制剂活性位点,拮抗 RAF 对丝裂原活化蛋白激酶激酶的磷酸化。 这导致 Ras-丝裂原活化蛋白激酶通路的抑制 .

相似化合物的比较

APS-2-79 盐酸盐在其稳定 Ras 抑制剂的非活性状态和拮抗致癌性 Ras 信号传导的能力方面是独一无二的。类似的化合物包括:

舒尼替尼: 一种具有不同作用机制的丝裂原活化蛋白激酶激酶抑制剂。

曲美替尼: 另一种用于癌症治疗的丝裂原活化蛋白激酶激酶抑制剂。

APS-2-79 盐酸盐因其与 Ras 抑制剂的特定相互作用及其在某些癌细胞系中增强其他丝裂原活化蛋白激酶抑制剂疗效的潜力而脱颖而出。

生物活性

APS-2-79 hydrochloride is a small molecule compound recognized for its significant role as an inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound primarily targets the kinase suppressor of Ras (KSR), modulating its interaction with downstream signaling partners such as MEK1. The following sections detail the biological activity of this compound, including its mechanisms, effects on cancer cell lines, and potential therapeutic applications.

APS-2-79 functions primarily through competitive inhibition . It binds to the active site of KSR, preventing ATP from binding and subsequently inhibiting the phosphorylation of MEK1. This interaction is crucial for regulating MAPK signaling, as it disrupts the cascade that leads to cellular responses associated with growth and differentiation. The compound's IC50 value is approximately 120 nM , indicating its potency in inhibiting KSR2-mediated MEK phosphorylation by RAF kinases .

Structural Insights

Structural studies using X-ray crystallography have provided insights into the binding dynamics between APS-2-79 and KSR. The binding involves a face-to-face arrangement between KSR and MEK1 when bound to APS-2-79, revealing distinct interaction patterns that contribute to its inhibitory effects . Notably, APS-2-79 does not exhibit direct activity against closely related kinases such as BRAF or CRAF, highlighting its specificity for KSR.

Effects on Cancer Cell Lines

Research has demonstrated that this compound has significant implications for cancer therapy, particularly in Ras-mutant cell lines. It has been shown to enhance the potency of several MEK inhibitors by antagonizing negative feedback signaling, which is particularly relevant in Ras-driven cancers .

Case Studies

- Cell Viability in Ras-Mutated Lines :

- Selectivity and Efficacy :

- The compound selectively targets KSR without affecting other kinases in the RAF family, which minimizes off-target effects and enhances its therapeutic profile .

- The use of a simplified cell-based reconstitution system confirmed that APS-2-79 effectively suppressed KSR-stimulated MEK and ERK phosphorylation, further validating its role as a MAPK pathway antagonist .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity and selectivity of APS-2-79 compared to other related compounds:

| Compound | Target Kinase | IC50 (nM) | Selectivity for KSR | Effect on Cancer Cells |

|---|---|---|---|---|

| APS-2-79 | KSR | 120 | High | Decreased viability in Ras-mutant lines |

| Dabrafenib | BRAF | 30 | Low | Active irrespective of KSR status |

| ASC24 | KSR | 150 | Moderate | Variable effect depending on mutation status |

属性

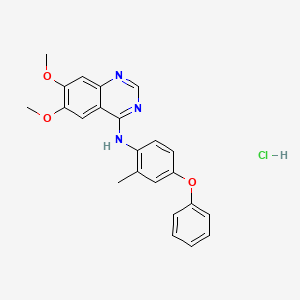

IUPAC Name |

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKSHWZJNNZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。